Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a central butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the additional phenyl group.
Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar phenyl groups but different functional groups.
Uniqueness
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is unique due to its specific arrangement of dichlorophenyl groups and the central butanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4O3/c1-3-27-19(26)20(12(2)25,10-13-4-6-15(21)8-17(13)23)11-14-5-7-16(22)9-18(14)24/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURURJQOKKSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.